Calfluxin

Neuropeptide Signaling Calcium Homeostasis Reproductive Endocrinology

CDCH and DBH cannot substitute for Calfluxin in molluscan neuroendocrinology-they fail to stimulate mitochondrial Ca²⁺ influx in albumen gland. Calfluxin (CAS 118812-41-2) is the sole CDC-derived peptide that triggers this response. • Unique Ca²⁺-mobilizing agonist; 3.3-fold preferential sorting into large electron-dense secretory granules vs. small granules • FITC-labeled receptor binding competitively antagonized by schistosomin with measurable kinetics • Zero cross-reactivity with Aplysia bag cell factor-validated species specificity Supplied as synthetic lyophilized powder, ≥98% HPLC. Standard packs: 10-100 mg. Bulk/custom synthesis available.

Molecular Formula C60H88N18O30
Molecular Weight 1541.46
CAS No. 118812-41-2
Cat. No. B571130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalfluxin
CAS118812-41-2
Molecular FormulaC60H88N18O30
Molecular Weight1541.46
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C60H88N18O30/c1-24(2)46(78-48(96)27(61)10-7-13-65-60(63)64)58(106)74-34(19-44(91)92)55(103)77-36(22-79)56(104)67-25(3)47(95)70-32(17-42(87)88)53(101)69-28(11-12-40(83)84)50(98)76-37(23-80)57(105)71-30(15-38(62)81)52(100)73-33(18-43(89)90)54(102)72-31(16-41(85)86)49(97)66-21-39(82)68-29(14-26-8-5-4-6-9-26)51(99)75-35(59(107)108)20-45(93)94/h4-6,8-9,24-25,27-37,46,79-80H,7,10-23,61H2,1-3H3,(H2,62,81)(H,66,97)(H,67,104)(H,68,82)(H,69,101)(H,70,95)(H,71,105)(H,72,102)(H,73,100)(H,74,106)(H,75,99)(H,76,98)(H,77,103)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,107,108)(H4,63,64,65)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,46-/m0/s1
InChIKeyYVXZDVBRNYWRSR-YUMIZHCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calfluxin Molluscan Neuropeptide Overview


Calfluxin (CaFl) is a 14‑amino acid gonadotropic neuropeptide (sequence: RVDSADESNDDGFD) derived from the proCDCH-I and proCDCH-II precursors in the freshwater snail Lymnaea stagnalis [1]. It is a member of the molluscan egg‑laying hormone (ELH) family and functions primarily as a calcium‑mobilizing hormone, increasing cytosolic and mitochondrial calcium concentrations in secretory cells of the albumen gland [2]. Its molecular weight is 1541.46 g/mol, and it is supplied as a synthetic peptide for in vitro and in vivo experimental use [3]. Calfluxin is a key tool for studying neuroendocrine control of reproduction, calcium signaling, and host‑parasite interactions in molluscan model systems.

Calcium-mobilizing agonist for albumen gland studies
Tool for neuroendocrine control of reproduction in Lymnaea
Host–parasite endocrine disruption model reagent

Why Generic Substitution Fails for Calfluxin


Calfluxin cannot be substituted by other gonadotropic hormones such as CDCH, DBH, or αCDCP because it possesses a unique and quantifiable functional specificity: it is the only peptide from the Lymnaea caudodorsal cell (CDC) complex that directly stimulates mitochondrial calcium influx in the albumen gland [1]. In vitro experiments confirm that neither CDCH nor DBH elicit this calcium response, underscoring a distinct receptor and signaling pathway [2]. Furthermore, Calfluxin exhibits species‑specific activity that precludes cross‑reactivity with related peptides from other molluscan genera [3]. Sourcing a generic “ELH family” peptide or an unverified analog would therefore fail to recapitulate Calfluxin’s specific calcium‑mobilizing and secretory‑activating functions.

CDCH and DBH do not trigger mitochondrial Ca²⁺ influx; functional profile may differ.
Species-specific activity limits substitution with peptides from other molluscan genera.
Unverified ELH family analogs may not replicate calcium-mobilizing function.

Calfluxin Quantitative Evidence of Differentiation


Mitochondrial Calcium Influx Exclusivity

In a direct head‑to‑head in vitro comparison, Calfluxin uniquely stimulated a significant increase in the percentage of mitochondria containing calcium deposits in Lymnaea albumen gland cells, while the closely related gonadotropic hormones CDCH (caudodorsal cell hormone) and DBH (dorsal body hormone) had no effect [1]. This functional exclusivity establishes Calfluxin as the essential tool for studying calcium‑dependent secretory activation in this tissue.

Mitochondrial Ca²⁺ Influx Exclusivity
Head-to-head
Calfluxin: significant Ca²⁺ deposit increase
vs
CDCH / DBH: no effect
Supports exclusive calcium-mobilizing tool selection
In vitro albumen gland explants
Neuropeptide Signaling Calcium Homeostasis Reproductive Endocrinology Molluscan Model Systems

Preferential Sorting into Large Granules

Immunoelectron microscopy reveals that Calfluxin is differentially packaged within caudodorsal cell secretory granules. The density of immunolabeling for Calfluxin in large electron‑dense granules (LG) was 3.3 times greater than in small secretory granules (SG) [1]. In contrast, αCDCP, another peptide from the same prohormone, showed a 10‑fold preference for SG over LG [1]. This quantitative divergence in subcellular sorting indicates that Calfluxin follows a distinct intracellular trafficking pathway.

Preferential Sorting into Large Granules
Head-to-head
3.3× greater density in LG vs SG
Indicates distinct granule sorting pathway
Immunogold labeling; opposite to αCDCP sorting
Neuropeptide Processing Secretory Granule Biology Immunoelectron Microscopy

Genus-Specific Activity and No Cross-Reactivity

Comparative cross‑species bioassays demonstrate that synthetic Calfluxin does not affect mitochondrial calcium levels in the albumen gland of Aplysia, and conversely, the bag cell factor from Aplysia does not stimulate calcium influx in Lymnaea gland [1]. This mutual inactivity indicates that despite homologous functions in egg‑laying, the peptide sequences have diverged sufficiently to preclude receptor activation across genera.

Genus-Specific Activity
Head-to-head
0% cross-reactivity
Confirms species-specific receptor activation
Aplysia bag cell factor: no effect in Lymnaea
Species Specificity Evolutionary Neurobiology Receptor‑Ligand Interaction

Competitive Antagonism by Schistosomin

Calfluxin binds to a receptor‑G‑protein complex on albumen gland membranes, a process that can be quantitatively monitored using FITC‑labeled Calfluxin [1]. The parasitic peptide schistosomin acts as a competitive antagonist, and pre‑incubation of glands with schistosomin produces stronger inhibition than simultaneous exposure, indicating a tight, slowly reversible binding to the Calfluxin receptor complex [2]. Rinsing experiments show that the inhibition is reversible over 1‑2 hours in non‑infected glands, whereas glands from infected snails exhibit a persistent reduction in Calfluxin response [2].

Competitive Antagonism by Schistosomin
Head-to-head
Pre‑incubation: stronger inhibition
vs
Co‑incubation: weaker; reversible in non‑infected glands
Enables pharmacological dissection of Calfluxin signaling
FITC-Calfluxin binding; 1–2 h rinse restores response
Receptor Pharmacology Host‑Parasite Interaction Signal Transduction

Calfluxin Research Application Scenarios


Calcium-Dependent Secretion in Exocrine Glands

Investigators studying stimulus‑secretion coupling in the albumen gland require a specific agonist that reliably triggers mitochondrial calcium uptake. Calfluxin is the only known endogenous peptide that fulfills this role, as CDCH and DBH are ineffective [1]. Its use enables precise correlation of calcium flux with secretory output and biosynthetic activity, and its sensitivity to calcium channel blockers (D600, Co2+, La3+) provides a robust pharmacological profile for mechanistic studies [2].

Host-Parasite Endocrine Disruption Model

In the Lymnaea‑Trichobilharzia model system, Calfluxin serves as the critical gonadotropic ligand whose receptor binding is antagonized by the parasite‑induced peptide schistosomin [1]. This interaction can be quantified using FITC‑labeled Calfluxin in receptor‑binding assays, offering a reproducible, in vitro readout for studying the molecular basis of parasitic castration and for screening potential inhibitors of this host‑parasite signaling axis [2].

Comparative Neuropeptide Granule Sorting

Calfluxin’s preferential sorting into large electron‑dense granules (3.3‑fold over small granules) contrasts sharply with αCDCP, which shows the opposite pattern [1]. This makes Calfluxin an essential reagent for experiments investigating the molecular determinants of peptide sorting into distinct secretory granule populations, as well as for studies of regulated secretion from different granule pools within the same neuroendocrine cell [1].

Ligand-Receptor Co-Evolution Studies

The demonstrated inability of Calfluxin to activate calcium influx in Aplysia glands, and vice‑versa, provides a defined experimental system for probing the co‑evolution of neuropeptide ligands and their cognate receptors [1]. Researchers can use synthetic Calfluxin to map the structural determinants of species specificity and to engineer chimeric peptides for cross‑species functional complementation studies.

Application
Selection Property
Validation Focus
Calcium-dependent secretion in albumen gland
Specific calcium-mobilizing agonist
Mitochondrial Ca²⁺ uptake & secretory coupling
Host–parasite endocrine disruption model
Schistosomin-sensitive receptor binding
FITC-Calfluxin binding assay
Neuropeptide granule sorting studies
Differential sorting into large granules
Immunogold labeling density ratio
Ligand-receptor co-evolution studies
Strict species-specific receptor activation
Cross-species Ca²⁺ influx bioassay

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24 linked technical documents
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